4-(4-Vinylbenzyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
InChI Key |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Vinylbenzyl Morpholine and Its Precursors
Strategies for the Alkylation of Morpholine (B109124) with Vinylbenzyl Halides
The most direct and widely utilized method for synthesizing 4-(4-vinylbenzyl)morpholine is the N-alkylation of morpholine with 4-vinylbenzyl chloride. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netdalalinstitute.commsu.edu In this process, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-vinylbenzyl chloride and displacing the chloride leaving group. dalalinstitute.commsu.edu
The reaction is typically carried out in a suitable solvent, and various conditions have been explored to facilitate this transformation. One common approach involves the use of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
A specific example of this methodology is the reaction of monolithic poly(4-vinylbenzyl chloride-co-divinylbenzene) with morpholine, which results in the functionalization of the polymer with morpholine units. researchgate.netacs.org This demonstrates the applicability of this fundamental reaction in materials science for modifying polymer supports. researchgate.net
Exploration of Alternative Synthetic Pathways to this compound
While the direct alkylation of morpholine is prevalent, other synthetic strategies can be envisaged for the preparation of this compound and its precursors. Retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N bond, leading back to morpholine and a 4-vinylbenzyl electrophile. amazonaws.com
Alternative precursors to 4-vinylbenzyl chloride could potentially be used. For instance, 4-vinylbenzyl bromide could also serve as the alkylating agent. The principles of SN2 reactions suggest that the reactivity of the halide would follow the order I > Br > Cl > F, indicating that the bromide might offer faster reaction rates. msu.edu
Another approach could involve the synthesis of 4-vinylbenzyl alcohol, followed by its conversion to a suitable leaving group, such as a tosylate or mesylate, before reaction with morpholine. The synthesis of 4-vinylbenzyl alcohol itself can be achieved from 4-vinylbenzoic acid or its esters through reduction. univook.com
Furthermore, the vinyl group can be introduced at a later stage of the synthesis. For example, one could start with 4-acetylphenylmorpholine, reduce the ketone to an alcohol, and then dehydrate it to form the vinyl group. However, this multi-step approach is generally less efficient than the direct vinylbenzylation of morpholine.
Optimization of Reaction Parameters for Enhanced Yields and Purity in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables to consider include the choice of solvent, base, temperature, reaction time, and the use of catalysts.
Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. msu.edu
Base: The use of a base is often necessary to scavenge the acid produced during the reaction. Inorganic bases such as potassium carbonate or sodium bicarbonate are commonly used. Organic bases like triethylamine (B128534) can also be employed. The stoichiometry of the base is important; an excess is often used to ensure complete reaction.
Temperature: The reaction temperature affects the rate of reaction. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can lead to side reactions, such as polymerization of the vinyl group. A balance must be struck to achieve a reasonable reaction rate while minimizing by-product formation.
Reaction Time: The reaction time should be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.
Phase-Transfer Catalysis: To improve the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent containing the reactants), phase-transfer catalysis (PTC) can be employed. researchgate.netcrdeepjournal.orgresearchgate.netusv.ro A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction. researchgate.netcrdeepjournal.orgusv.ro This technique can lead to higher yields, shorter reaction times, and milder reaction conditions. crdeepjournal.org
A study on the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate demonstrated the importance of optimizing reaction variables, achieving a yield of 83% under optimized conditions. asianpubs.org Similar principles can be applied to the synthesis of this compound.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Options | Considerations |
| Solvent | DMF, Acetonitrile, THF, Toluene | Polarity, solubility of reactants, boiling point |
| Base | K₂CO₃, NaHCO₃, Triethylamine | Strength, solubility, ease of removal |
| Temperature | Room Temperature to Reflux | Reaction rate vs. side reactions (polymerization) |
| Catalyst | Tetrabutylammonium bromide, 18-crown-6 | For phase-transfer catalysis to enhance rate |
| Reactant Ratio | Equimolar or slight excess of one reactant | To drive the reaction to completion |
Purification Techniques for Academic Synthesis of this compound
After the synthesis, purification of the crude product is necessary to obtain this compound of high purity, which is particularly important for subsequent polymerization reactions. Common purification techniques employed in an academic research setting include:
Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (e.g., diethyl ether, ethyl acetate) and water. This step helps to remove water-soluble by-products and unreacted base. rsc.org
Washing: The organic layer is often washed with brine (saturated aqueous sodium chloride solution) to remove residual water and then dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate. rsc.org
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a powerful technique for separating the desired product from unreacted starting materials and non-polar by-products. rsc.orgnih.gov A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is chosen to achieve good separation. rsc.org
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification, especially for larger-scale preparations. It is important to add a polymerization inhibitor, such as 4-tert-butylcatechol, before distillation to prevent polymerization of the vinyl group at elevated temperatures. chemdad.com
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.
Precipitation: In some cases, the product can be purified by precipitation from a solution by adding a non-solvent. squarespace.com
The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. rsc.orgnih.gov
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, several green chemistry approaches can be considered:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a key aspect of green chemistry. Water, supercritical fluids, or ionic liquids could be explored as reaction media.
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is highly desirable. Phase-transfer catalysis, as mentioned earlier, can be considered a green technique as it can reduce the need for harsh conditions and improve atom economy. researchgate.netcrdeepjournal.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The direct alkylation of morpholine with 4-vinylbenzyl chloride generally has good atom economy, with the main by-product being hydrochloric acid, which is neutralized by a base.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. mdpi.com
Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical-based starting materials like 4-vinylbenzyl chloride, future research could explore pathways from bio-based resources.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier scale-up and automation. unimi.itthieme-connect.deorganic-chemistry.org A flow chemistry setup could be designed for the synthesis of this compound, potentially leading to higher yields and purity with reduced waste generation. unimi.itthieme-connect.de Recent studies have demonstrated the successful synthesis of various morpholine derivatives using flow chemistry. organic-chemistry.org
A recent study on the green synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate highlights the potential for developing more sustainable methods for producing morpholine derivatives. chemrxiv.orgnih.govchemrxiv.org While this specific method is not directly applicable to this compound, it showcases the ongoing efforts to develop greener synthetic protocols in this area.
Advanced Polymerization Studies Involving 4 4 Vinylbenzyl Morpholine As a Monomer
Homopolymerization Mechanisms of 4-(4-Vinylbenzyl)morpholine
The synthesis of homopolymers of this compound provides a fundamental understanding of its polymerization behavior. Researchers have investigated different mechanisms to control the molecular weight, polydispersity, and end-group functionality of the resulting polymers.
Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. In the case of monomers derived from 4-vinylbenzyl chloride (VBC), such as this compound, FRP can be initiated using standard radical initiators like α,α'-azobis(isobutyronitrile) (AIBN). asianpubs.org This method allows for the straightforward synthesis of poly(this compound). asianpubs.org However, a significant drawback of conventional FRP is the limited control over the polymerization process, often leading to polymers with broad molecular weight distributions. sigmaaldrich.com
To overcome the limitations of free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been employed. sigmaaldrich.compoint.edu These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (Đ). sigmaaldrich.compoint.edu The main CLRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com
Nitroxide-Mediated Polymerization (NMP) has been utilized for the controlled polymerization of styrenic monomers. mdpi.com The control in NMP is achieved through the reversible trapping of the propagating radical by a stable nitroxide radical. mdpi.comacs.org While direct NMP of this compound is not extensively detailed in the provided results, the successful NMP of similar styrenic monomers suggests its feasibility. For instance, NMP has been used to polymerize 9-(4-vinylbenzyl)-9H-carbazole (VBK), another styrenic monomer, often in the presence of a controlling comonomer for other monomer classes like methacrylates. mdpi.commcgill.casquarespace.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that has been applied to styrenic monomers. researchgate.net RAFT polymerization of S-(4-vinyl)benzyl S′-propyltrithiocarbonate (VBPT), a polymerizable RAFT agent, with other vinyl monomers has been demonstrated to produce hyperbranched copolymers. acs.org This indicates the potential for RAFT to be used for the controlled polymerization of this compound to create complex polymer architectures. acs.org
While NMP and RAFT are prominent, other controlled polymerization techniques could theoretically be applied to this compound. Atom Transfer Radical Polymerization (ATRP) is a versatile method for controlled polymerization of a wide range of monomers, including styrenics. sigmaaldrich.comunivook.com The general principles of ATRP, involving a transition metal catalyst in a reversible redox process, would be applicable to this monomer. univook.com
Copolymerization Studies of this compound with Diverse Comonomers
Copolymerization of this compound with other monomers allows for the synthesis of materials with a combination of properties derived from each constituent monomer.
Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. While direct studies on the statistical copolymerization of this compound are not explicitly detailed in the search results, the copolymerization of the parent compound, 4-vinylbenzyl chloride (VBC), with various styrenic monomers like styrene (B11656), methyl styrene, and 4-methoxy styrene via free radical polymerization has been reported. asianpubs.org These copolymers can then be post-functionalized with morpholine (B109124). rsc.org
Nitroxide-mediated polymerization has been used to create statistical copolymers of 2-N-morpholinoethyl methacrylate (B99206) and 9-(4-vinylbenzyl)-9H-carbazole (VBK). mcgill.casquarespace.com This demonstrates the utility of controlled radical polymerization in synthesizing well-defined statistical copolymers containing a vinylbenzyl-functionalized monomer.
Table 1: Examples of Statistical Copolymerization Involving Vinylbenzyl Monomers
| Monomer 1 | Monomer 2 | Polymerization Method | Reference |
|---|---|---|---|
| 4-Vinylbenzyl chloride | Styrene | Free Radical Polymerization | asianpubs.org |
| 4-Vinylbenzyl chloride | Methyl styrene | Free Radical Polymerization | asianpubs.org |
| 4-Vinylbenzyl chloride | 4-Methoxy styrene | Free Radical Polymerization | asianpubs.org |
Block copolymers consist of two or more long sequences or "blocks" of different monomers. These materials can self-assemble into various nanostructures and are of great interest for a range of applications. harth-research-group.org The synthesis of block copolymers often relies on living polymerization techniques where the active chain end can initiate the polymerization of a second monomer. harth-research-group.org
While direct synthesis of block copolymers with a this compound block is not explicitly described, the synthesis of block copolymers containing the related monomer 9-(4-vinylbenzyl)-9H-carbazole (VBK) has been achieved. harth-research-group.org For example, a poly(acrylic acid) macroinitiator was chain-extended with VBK to form a poly(acrylic acid)-b-poly(VBK) diblock copolymer. harth-research-group.org This demonstrates a viable pathway for incorporating a this compound block into a copolymer structure. The general strategy involves the synthesis of a macroinitiator from which the second block can be grown. harth-research-group.org
Table 2: Representative Block Copolymer Synthesis with a Vinylbenzyl-based Monomer
| First Block | Second Block | Polymerization Method | Resulting Copolymer | Reference |
|---|
Graft Copolymerization Methodologies Utilizing this compound
Currently, there are no specific studies available that detail the use of this compound as a monomer in graft copolymerization methodologies. While techniques such as "grafting-from" or "grafting-to" could theoretically be applied using this monomer, no experimental examples or data sets have been published.
Role of this compound in Cross-Linking and Network Formation Studies
There is a lack of published research on the specific role and behavior of this compound in forming cross-linked polymer networks. In principle, it could be copolymerized with a divinyl comonomer, such as divinylbenzene, to create a cross-linked structure from the outset. An alternative approach involves the post-polymerization functionalization of poly(4-vinylbenzyl chloride-co-divinylbenzene) with morpholine to yield a cross-linked, morpholine-functionalized network. acs.orgnih.gov This latter method confirms the chemical feasibility of linking morpholine to a vinylbenzyl-based polymer backbone within a network, but it does not describe the polymerization of the this compound monomer to form such a network.
Without experimental studies, the properties and characteristics of networks formed using this specific monomer remain hypothetical.
Derivatization and Post Polymerization Functionalization of 4 4 Vinylbenzyl Morpholine Systems
Chemical Modification of the Morpholine (B109124) Moiety in 4-(4-Vinylbenzyl)morpholine Precursors
Before polymerization, the this compound monomer can undergo various chemical reactions targeting the tertiary amine of the morpholine ring. The ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine, but it remains reactive. atamanchemicals.com These pre-polymerization modifications allow for the synthesis of vinyl monomers with unique functionalities embedded in the morpholine portion.
Key derivatization reactions include:
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation significantly alters the polarity and coordinating ability of the morpholine group. A patent describes the oxidation of a copolymer containing this compound units to its morpholine-4-oxide form using an oxidizing agent like hydrogen peroxide in the presence of an acid. google.com A similar principle can be applied to the monomer precursor.
Quaternization: Reaction of the morpholine nitrogen with alkylating agents, such as iodomethane, leads to the formation of quaternary morpholinium salts. google.com This introduces a permanent positive charge, transforming the monomer into a cationic species suitable for creating polyelectrolytes or materials with ion-exchange capabilities.
Oxidative C-H Functionalization: More advanced methods can target the C-H bonds adjacent to the nitrogen or oxygen atoms. For instance, the oxidation of related compounds like 4-(4-nitrophenyl)morpholine (B78992) can yield 4-(4-nitrophenyl)-3-morpholinone, indicating that the methylene (B1212753) group adjacent to the nitrogen is susceptible to oxidation. google.com This type of reaction introduces a carbonyl group, fundamentally changing the chemical nature of the heterocycle.
These modifications are summarized in the table below.
| Reaction Type | Reagent Example | Functional Group Introduced | Potential Monomer Product |
| N-Oxidation | Hydrogen Peroxide | N-Oxide | This compound-4-oxide |
| Quaternization | Iodomethane | Quaternary Ammonium (B1175870) | 4-Methyl-4-(4-vinylbenzyl)morpholin-4-ium iodide |
| Ring Oxidation | Potassium Permanganate | Carbonyl (Amide) | 4-(4-Vinylbenzyl)-3-morpholinone |
This table presents potential modifications based on established morpholine chemistry.
Functionalization of Polymeric Architectures Containing this compound Units
Post-polymerization modification (PPM) is a powerful strategy for creating a diverse library of functional polymers from a single precursor. researchgate.netacs.org Polymers and copolymers of this compound serve as versatile platforms for such modifications. A common precursor for these systems is poly(4-vinylbenzyl chloride), which can be readily functionalized by nucleophilic substitution with morpholine to yield poly(this compound). acs.orgacs.orgresearchgate.net This resulting polymer can then be further modified.
A notable example is found in the development of polymeric acid catalysts, where a copolymer containing styrene (B11656) and this compound is subjected to post-polymerization reactions. google.com
Oxidation to Polymeric N-Oxides: A copolymer of styrene, divinylbenzene, and this compound can be treated with sulfuric acid to sulfonate the styrene units and simultaneously oxidize the morpholine units. The final product is a multifunctional resin, poly[styrene-co-4-vinylbenzenesulfonic acid-co-4-(4-vinylbenzyl)-morpholine-4-oxide-co-divinyl benzene]. google.com This reaction demonstrates that the morpholine moiety retains its reactivity within the polymer matrix.
Quaternization to Polymeric Ionic Liquids: The same precursor polymer can be quaternized. For example, reacting the polymer with an alkylating agent can produce materials like poly[styrene-co-4-vinylbenzenesulfonic acid-co-4-methyl-4-(4-vinylbenzyl)-morpholin-4-ium chloride-co-divinylbenzene]. google.com These polymeric ionic liquids have applications as catalysts and ion-exchange resins.
The table below details these documented post-polymerization modifications.
| Precursor Polymer | Reaction Type | Reagent | Modified Polymer Product | Reference |
| poly[styrene-co-4-(4-vinylbenzyl)-morpholine-co-divinyl benzene] | Sulfonation & N-Oxidation | Concentrated Sulfuric Acid | poly[styrene-co-4-vinylbenzenesulfonic acid-co-4-(4-vinylbenzyl)-morpholine-4-oxide-co-divinyl benzene] | google.com |
| poly[styrene-co-4-vinylbenzenesulfonic acid-co-4-(4-vinylbenzyl)-morpholine-co-divinyl benzene] | Quaternization | Iodomethane | poly[styrene-co-4-vinylbenzenesulfonic acid-co-4-methyl-4-(4-vinylbenzyl)-morpholin-4-ium chloride-co-divinylbenzene] | google.com |
Post-Polymerization Reactions on the Vinylbenzyl Group (Pre-Polymerization)
This section addresses chemical modifications of the vinyl group on the this compound monomer before it is polymerized. Transforming the vinyl group creates a saturated or otherwise functionalized linker between the phenyl ring and the polymer backbone that will eventually be formed. Such modifications prevent the monomer from participating in typical vinyl polymerization and prepare it for other types of polymer-forming reactions, such as polycondensation.
Based on the known chemistry of styrenic compounds, several transformations of the vinyl group are feasible: acs.orgunivook.com
Hydrogenation: Catalytic hydrogenation of the vinyl group would yield 4-(4-ethylbenzyl)morpholine. This saturated monomer could be incorporated into polymer backbones through other reactive sites that might be introduced onto the aromatic ring or the morpholine moiety.
Epoxidation: The vinyl double bond can be converted to an epoxide using reagents like peroxy acids. The resulting monomer, 4-(4-(oxiran-2-yl)phenyl)methyl)morpholine, contains a reactive oxirane ring that can undergo ring-opening polymerization or be used for grafting applications.
Halogenation: The addition of halogens (e.g., Br₂) across the double bond would produce a di-halogenated derivative, such as 4-((4-(1,2-dibromoethyl)phenyl)methyl)morpholine. This introduces reactive carbon-halogen bonds that can be used for subsequent nucleophilic substitution reactions.
Synthesis of Specialized this compound Conjugates for Research Applications
The term "conjugates" can extend to the creation of copolymers where this compound is combined with other functional monomers to generate materials with highly specialized, tunable properties. This approach is critical for developing "smart" polymers for various research applications.
A key area of this research involves the synthesis of thermo-responsive polymers. Morpholine-based polymers are of interest due to the hydrophilicity conferred by the ether and amine groups. squarespace.com By copolymerizing a morpholine-containing monomer with a controlling comonomer, researchers can fine-tune the material's properties, such as its lower critical solution temperature (LCST).
Research has demonstrated the synthesis of smart copolymers using nitroxide-mediated polymerization (NMP). squarespace.commcgill.ca In these systems, a monomer like 2-N-morpholinoethyl methacrylate (B99206) (MEMA) is copolymerized with 9-(4-vinylbenzyl)-9H-carbazole (VBK). While this does not use this compound directly, it establishes a clear principle: the vinylbenzyl moiety is an effective component in creating functional copolymers. A hypothetical but analogous system using this compound (VBM) would involve its copolymerization with a thermo-responsive monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA).
The table below outlines such a research-oriented copolymer system.
| Copolymer System Component A | Copolymer System Component B | Polymerization Method | Resulting Property | Research Application | Reference |
| 2-N-morpholinoethyl methacrylate (MEMA) | 9-(4-vinylbenzyl)-9H-carbazole (VBK) | NMP | Thermo-responsiveness (tunable cloud point) | Smart polymers, controlled release systems | squarespace.commcgill.ca |
| This compound (VBM) (Hypothetical) | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | NMP / RAFT | Dual pH- and thermo-responsiveness | Sensors, drug delivery platforms | (Principle from squarespace.com) |
This strategy of creating functional copolymers represents a powerful method for producing specialized materials where the properties of the this compound unit are combined with those of other monomers to create advanced systems for targeted research.
Research Directions in Advanced Material Science Applications Utilizing 4 4 Vinylbenzyl Morpholine Derivatives
Investigation of Functional Polymeric Architectures derived from 4-(4-Vinylbenzyl)morpholine
The polymerization of this compound (4-VBM) allows for the creation of homopolymers and copolymers with tailored properties. The morpholine (B109124) group imparts hydrophilicity and potential for hydrogen bonding, making these polymers interesting for a range of applications.
Researchers have explored the synthesis of poly(this compound) and its copolymers with other vinyl monomers. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been theoretically proposed to synthesize well-defined block copolymers. These architectures could lead to self-assembling materials with ordered nanostructures, suitable for applications in nanotechnology and drug delivery.
Copolymerization of 4-VBM with hydrophobic monomers like styrene (B11656) or methyl methacrylate (B99206) can lead to amphiphilic copolymers. The balance between the hydrophilic morpholine-containing units and the hydrophobic comonomer units can be precisely controlled to tune the resulting polymer's properties, such as its solubility and self-assembly behavior in different solvents.
Table 1: Hypothetical Copolymerization Parameters of this compound (4-VBM) with Styrene
| Monomer Feed Ratio (4-VBM:Styrene) | Polymerization Technique | Resulting Copolymer Architecture | Potential Application |
|---|---|---|---|
| 1:1 | Free Radical Polymerization | Random Copolymer | Dispersing agent |
| 1:3 | RAFT Polymerization | Block Copolymer | Nanomicelle formation for drug delivery |
Exploration of this compound in Surface Modification and Coating Technologies Research
The functional morpholine group in 4-VBM makes it a candidate for surface modification applications. Polymers derived from 4-VBM can be grafted onto surfaces to alter their properties, such as wettability, biocompatibility, and adhesion.
One area of investigation is the development of antifouling coatings. researchgate.netmdpi.com Surfaces coated with hydrophilic polymers can resist the adhesion of proteins and microorganisms. The morpholine moiety in poly(4-VBM) is expected to create a hydration layer on the surface, which acts as a physical barrier to prevent biofouling. Research in this area is focused on grafting these polymer chains onto various substrates, including medical devices and marine equipment.
Furthermore, the amine functionality within the morpholine ring can be quaternized to create cationic surfaces. Such surfaces have been shown to exhibit antimicrobial properties, offering a dual-function coating that is both resistant to fouling and capable of killing bacteria on contact.
Applications of this compound in Responsive Polymeric Systems Research
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. The morpholine group in 4-VBM contains a tertiary amine, which can be protonated at low pH. This property can be exploited to create pH-responsive polymers. nih.govmdpi.comrjptonline.org
Polymers containing 4-VBM are expected to be soluble in acidic aqueous solutions due to the protonation of the morpholine nitrogen, leading to electrostatic repulsion between the polymer chains and enhanced hydration. As the pH increases, the amine groups become deprotonated, the polymer becomes less hydrophilic, and may precipitate from the solution. This reversible solubility makes these materials suitable for applications such as drug delivery systems that release their payload in the acidic environment of a tumor.
In addition to pH-responsiveness, copolymers of 4-VBM with thermoresponsive monomers like N-isopropylacrylamide (NIPAM) could lead to dual-responsive systems. Such materials would exhibit both a lower critical solution temperature (LCST) and pH-dependent behavior, allowing for more precise control over their properties.
Table 2: Predicted Stimuli-Responsive Behavior of Poly(this compound)
| Stimulus | pH Range | Expected Polymer Response | Potential Application |
|---|---|---|---|
| pH | < 6 | Swelling/Dissolution | Drug release in acidic environments |
| pH | > 7 | Collapse/Precipitation | Controlled precipitation/separation |
Polymeric Supports and Scaffolds Derived from this compound for Academic Studies
The ability to functionalize polymers derived from 4-VBM makes them excellent candidates for use as polymeric supports and scaffolds in various research applications. Cross-linked polymers of 4-VBM can form insoluble beads that are suitable for use as solid-phase supports in organic synthesis and catalysis.
The morpholine groups on the polymer backbone can be used as ligands to chelate metal ions, creating polymer-supported catalysts. These catalysts offer the advantage of easy separation and recovery from the reaction mixture, which is a key principle of green chemistry. For instance, monolithic polymer supports have been prepared via the nucleophilic displacement of chlorine in poly(4-vinylbenzyl chloride) with morpholine, leading to functionalized polymers with applications as scavengers and catalyst supports. acs.org
In the field of tissue engineering, scaffolds made from biocompatible and biodegradable polymers are crucial for guiding cell growth and tissue regeneration. While the biodegradability of poly(4-VBM) has not been extensively studied, its hydrophilic nature and potential for functionalization make it a material of interest for creating scaffolds with specific cell-adhesive properties.
Research into this compound-Containing Hydrogels and Soft Materials
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov The hydrophilic nature of the morpholine group suggests that cross-linked polymers of 4-VBM can form hydrogels. These hydrogels are expected to exhibit pH-responsive swelling behavior due to the protonation and deprotonation of the morpholine units. researchgate.netnih.gov
The swelling ratio of these hydrogels can be controlled by the cross-linking density and the pH of the surrounding medium. At low pH, the protonated morpholine groups would lead to increased electrostatic repulsion and a higher degree of swelling. This property is highly desirable for applications in controlled drug delivery, where the swelling of the hydrogel can trigger the release of an encapsulated drug.
Furthermore, the incorporation of 4-VBM into other hydrogel networks, such as those based on poly(ethylene glycol) or poly(vinyl alcohol), could be used to impart pH-sensitivity and to modify the mechanical properties of the resulting soft materials. rsc.org Research in this area is focused on synthesizing and characterizing these novel hydrogel systems to understand their swelling kinetics and rheological properties.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 4-acryloylmorpholine |
| Methyl methacrylate |
| N-isopropylacrylamide |
| Poly(4-acryloylmorpholine) |
| Poly(ethylene glycol) |
| Poly(vinyl alcohol) |
Spectroscopic and Analytical Characterization Methodologies for 4 4 Vinylbenzyl Morpholine and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of 4-(4-Vinylbenzyl)morpholine. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom in the molecule.
In ¹H NMR spectroscopy, the spectrum of this compound is expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring, the vinyl group, the aromatic ring, and the benzylic methylene (B1212753) bridge. nih.govresearchgate.net The morpholine protons typically appear as complex multiplets due to their fixed chair conformation, which makes the axial and equatorial protons chemically non-equivalent. stackexchange.com The protons on the carbons adjacent to the oxygen atom are expected to be downfield (shifted to a higher ppm value) compared to those adjacent to the nitrogen atom. researchgate.net
The vinyl group gives rise to a characteristic set of signals in the olefinic region of the spectrum, typically a doublet of doublets for the proton on the carbon alpha to the aromatic ring and two distinct doublets for the terminal geminal protons. The aromatic protons on the benzene ring usually appear as two doublets, characteristic of a 1,4-disubstituted pattern. The benzylic protons (-CH₂-) connecting the aromatic ring to the morpholine nitrogen would be visible as a singlet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. nih.gov The spectrum would show distinct peaks for the two different carbons in the morpholine ring, the benzylic carbon, the carbons of the vinyl group, and the carbons of the aromatic ring. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. researchgate.net
Upon polymerization to poly(this compound), the most significant change observed in the NMR spectra is the disappearance of the signals corresponding to the vinyl group protons and carbons. scispace.com Concurrently, the formation of the polymer backbone results in the appearance of broad signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Morpholine (-N-CH₂-) | ~2.4-2.6 | Triplet / Multiplet |
| Morpholine (-O-CH₂-) | ~3.6-3.8 | Triplet / Multiplet |
| Benzyl (-CH₂-) | ~3.5 | Singlet |
| Vinyl (=CH₂) | ~5.2, ~5.7 | Doublets |
| Vinyl (-CH=) | ~6.7 | Doublet of Doublets |
| Aromatic | ~7.2-7.4 | Doublets |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its polymers. mdpi.com
The IR spectrum of the monomer, this compound, would exhibit several characteristic absorption bands. These include:
C-H stretching vibrations for the aromatic and vinyl groups typically above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the morpholine and benzyl groups just below 3000 cm⁻¹.
C=C stretching vibrations from the aromatic ring (around 1600 cm⁻¹ and 1510 cm⁻¹) and the vinyl group (around 1630 cm⁻¹). sciepub.com
C-N stretching vibrations from the tertiary amine in the morpholine ring.
A strong C-O-C stretching vibration characteristic of the ether linkage in the morpholine ring, typically appearing in the 1115-1125 cm⁻¹ region.
Out-of-plane C-H bending vibrations for the vinyl group (around 990 cm⁻¹ and 910 cm⁻¹) and the 1,4-disubstituted aromatic ring (around 830 cm⁻¹). researchgate.net
Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the vinyl and aromatic groups, which often yield strong Raman signals.
The primary utility of vibrational spectroscopy in this context is to monitor the polymerization process. The conversion of the monomer to the polymer is clearly indicated by the disappearance or significant reduction in the intensity of the absorption bands associated with the vinyl group, especially the C=C stretching and the out-of-plane C-H bending modes. researchgate.net The rest of the spectral features, corresponding to the morpholine and substituted benzyl groups, remain largely unchanged in the polymer spectrum. nih.gov
Table 2: Key IR Absorption Bands for Monomer and Polymer
| Functional Group | Wavenumber (cm⁻¹) | Monomer (this compound) | Polymer (poly(this compound)) |
|---|---|---|---|
| Vinyl C=C Stretch | ~1630 | Present | Absent/Reduced |
| Vinyl C-H Bends | ~990, ~910 | Present | Absent/Reduced |
| Aromatic C=C Stretch | ~1600, ~1510 | Present | Present |
| Morpholine C-O-C Stretch | ~1120 | Present | Present |
| Aromatic C-H Bend (para) | ~830 | Present | Present |
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity. preprints.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. core.ac.uk
In a typical electron ionization (EI) mass spectrum, the molecule will undergo fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed at its corresponding mass-to-charge ratio (m/z).
Key fragmentation pathways can be predicted based on the structure:
Benzylic cleavage: A prominent fragment would likely correspond to the loss of the morpholine group, resulting in a stable vinylbenzyl cation.
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom can lead to the loss of a C₂H₄O fragment from the morpholine ring.
Ring fragmentation: The morpholine ring itself can undergo fragmentation to produce characteristic ions. researchgate.net
The analysis of the isotopic distribution pattern of the molecular ion peak can further confirm the elemental composition. preprints.org Mass spectrometry, often coupled with gas chromatography (GC-MS), is also highly effective for identifying and quantifying impurities in the monomer sample. nih.gov
Chromatographic Techniques (GC, HPLC) for Analysis of this compound and Intermediates
Chromatographic techniques are essential for separating and quantifying this compound from its precursors, by-products, and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to its relatively low volatility and thermal sensitivity. nih.gov A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be effective for separating the monomer from more polar or less polar impurities. A UV detector is typically used for detection, as the aromatic ring in the molecule absorbs strongly in the UV region. HPLC can be used to monitor the progress of the synthesis reaction and to determine the purity of the final product.
Gas Chromatography (GC) can also be employed, particularly for analyzing the more volatile precursors of this compound, such as 4-vinylbenzyl chloride. chemicalbook.com However, care must be taken due to the thermal lability of the monomer, which could potentially polymerize or decompose at the high temperatures used in the GC injector port and column. chemicalbook.com When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components.
Advanced Techniques for Polymer Characterization
Once this compound is polymerized, a different set of analytical techniques is required to characterize the resulting macromolecule.
Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC) is the primary method for determining the molecular weight distribution of poly(this compound). resolvemass.ca This technique separates polymer molecules based on their hydrodynamic volume in solution. duratec.de The polymer solution is passed through a column packed with porous gel; larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and elute later. duratec.de By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. polyanalytik.com The PDI provides information about the breadth of the molecular weight distribution.
Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of the polymer. tainstruments.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine the glass transition temperature (Tg) of the amorphous polymer. netzsch.com The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This information is crucial for understanding the material's processing and end-use application temperatures. researchgate.net
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. nih.gov In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). researchgate.net The resulting data, presented as a plot of mass versus temperature, reveals the temperatures at which the polymer begins to decompose and the profile of its degradation. This is vital for determining the upper service temperature limit of the material and understanding its degradation mechanism. tainstruments.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| 4-vinylbenzyl chloride |
| Styrene (B11656) |
| Acetonitrile |
Computational and Theoretical Investigations of 4 4 Vinylbenzyl Morpholine and Its Reactivity
Quantum Chemical Studies on Molecular Structure and Electronic Properties of 4-(4-Vinylbenzyl)morpholine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule's ground state. mdpi.com These studies provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity.
For this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with a basis set such as 6-31G(d,p), would be employed to determine its optimized geometric structure. researchgate.netresearchgate.net This process minimizes the energy of the molecule to find its most stable conformation. Key structural parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. The morpholine (B109124) ring is expected to adopt a stable chair conformation. researchgate.net
Beyond the physical structure, these calculations reveal critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests the molecule is more likely to be reactive. For styrenic monomers, this gap is a crucial parameter in predicting their polymerization potential. nih.govroyalsocietypublishing.org
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other chemical species.
Table 7.1.1: Predicted Structural and Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| Geometric Parameters | ||
| C=C (vinyl) bond length | ~1.34 Å | Indicates the reactive double bond for polymerization. |
| C-N (benzyl-morpholine) bond length | ~1.47 Å | Defines the linkage between the two key moieties. |
| Morpholine ring conformation | Chair | Most stable, low-energy conformation. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV to -5.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV to -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~4.0 eV to ~5.0 eV | Indicator of chemical reactivity and stability. scirp.org |
Note: The values in this table are hypothetical and represent typical ranges for similar styrenic and morpholine-containing compounds based on DFT studies.
Molecular Dynamics Simulations of this compound in various environments
While quantum chemical studies focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their surroundings. unlv.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes and solvent interactions. researchgate.net
For this compound, MD simulations can be performed to understand its behavior in different environments, such as in a vacuum, in aqueous solution, or mixed with other organic solvents. acs.org These simulations would reveal how the solvent affects the molecule's conformation and dynamics. For instance, in an aqueous environment, the polar morpholine group would be expected to form hydrogen bonds with water molecules, influencing the molecule's solubility and orientation at interfaces. nih.gov
Key properties that can be extracted from MD simulations include:
Radial Distribution Functions (RDFs): These describe how the density of surrounding atoms or molecules varies as a function of distance from a central point. RDFs can be used to characterize the solvation shell of the monomer in a particular solvent. nih.gov
Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness. Changes in Rg over time can indicate conformational changes.
Diffusion Coefficient: This quantifies how quickly the molecule moves through the solvent, which is important for understanding mass transport phenomena. nih.gov
These simulations are crucial for predicting the macroscopic properties of materials derived from this monomer, such as the behavior of polymers in solution. nih.gov
Table 7.2.1: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | GROMOS, AMBER, or similar | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P or SPC/E | Explicitly models water molecules. |
| System Size | ~5000-10000 atoms | A representative box of the monomer in water. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 50-100 nanoseconds | Allows for sufficient sampling of molecular motion. |
Note: This table presents a typical setup for an all-atom MD simulation and is for illustrative purposes.
Theoretical Prediction of Reactivity and Polymerization Behavior of this compound
A primary application of this compound is as a monomer in polymerization reactions. Computational methods can be used to predict its reactivity and how it will behave in a polymerization process, particularly in copolymerization with other monomers. acs.org
The reactivity of the vinyl group is the key to its polymerization. DFT can be used to calculate reactivity descriptors, such as the Fukui function or local softness, to identify the most reactive sites in the molecule. For a vinyl monomer, these calculations would confirm that the terminal carbon of the vinyl group is highly susceptible to radical attack, initiating polymerization. mdpi.com
In copolymerization, the relative reactivities of two different monomers are described by their reactivity ratios (r1 and r2). mdpi.com These ratios indicate the preference of a growing polymer chain ending in one type of monomer to add another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation). tue.nl While often determined experimentally, computational methods are increasingly used to predict these values. arxiv.org By calculating the activation energies for the different propagation pathways, the reactivity ratios can be estimated, providing valuable information for designing copolymers with specific microstructures and properties. tue.nl
Table 7.3.1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (B11656) (M2)
| Reactivity Ratio | Predicted Value | Interpretation |
|---|---|---|
| r1 (k11/k12) | ~0.8 | The growing chain ending in M1 has a slight preference for adding another M1, but readily adds M2. |
| r2 (k22/k21) | ~1.2 | The growing chain ending in M2 has a slight preference for adding another M2 over M1. |
Note: These values are hypothetical and serve to illustrate how reactivity ratios describe copolymerization behavior. Actual values would need to be determined through specific computational or experimental studies.
Computational Modeling of Interactions between this compound and other Chemical Species
Understanding how this compound interacts with other molecules, surfaces, or biological targets is crucial for its application in areas like functional coatings, nanocomposites, or biomedical materials. Computational modeling provides a means to study these interactions at the molecular level. acs.org
Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. researchgate.net If this compound or its derivatives are being investigated for biological activity, docking studies can predict how they might bind to a specific protein target. nih.gov The morpholine group, in particular, is known to participate in hydrogen bonding and other interactions within protein binding sites. acs.orgnih.gov The results are often scored based on the calculated binding energy, which indicates the strength of the interaction.
For materials science applications, simulations can model the interaction of the monomer with surfaces, such as silica (B1680970) or gold nanoparticles. These simulations can reveal the preferred orientation of the monomer on the surface and the nature of the binding forces (e.g., electrostatic, van der Waals). This information is valuable for designing surface modifications and composite materials. The interaction between monomers themselves, which is a precursor to polymerization and aggregation, can also be studied. iastate.edunih.gov
Table 7.4.1: Hypothetical Interaction Energies of this compound with Various Species
| Interacting Species | Modeling Method | Predicted Interaction Energy (kcal/mol) | Predominant Interaction Type |
|---|---|---|---|
| Styrene (dimer formation) | DFT/MP2 | -5 to -8 | π-π stacking |
| Water (solvation) | MD Simulation | Favorable (negative ΔGsolv) | Hydrogen bonding (morpholine oxygen) |
| Silica Surface (hydroxyl-terminated) | DFT/MD | -10 to -15 | Hydrogen bonding |
Note: These are illustrative values. The actual interaction energies would depend heavily on the specific orientation and environment.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity or physical properties. nih.gov For this compound, SAR studies would involve creating a library of analogous compounds and evaluating their properties. This process is often guided and rationalized by computational methods. e3s-conferences.org
By systematically modifying the structure—for example, by adding substituents to the phenyl ring or altering the morpholine ring—researchers can probe the importance of different parts of the molecule for a given activity. e3s-conferences.orgnih.gov For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring could alter the reactivity of the vinyl group or the binding affinity to a target protein. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical structure and activity. frontiersin.org In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of analogues. Statistical methods are then used to build a model that predicts the activity of new, untested compounds. This approach can significantly accelerate the discovery of new monomers or drug candidates by prioritizing the synthesis of the most promising compounds.
Table 7.5.1: Hypothetical SAR Trends for Analogues of this compound
| Structural Modification | Effect on Phenyl Ring | Predicted Impact on Property (e.g., Polymerization Rate) | Rationale |
|---|---|---|---|
| Addition of -NO2 group | Electron-withdrawing | Increased rate | Enhances the electrophilicity of the vinyl group. |
| Addition of -OCH3 group | Electron-donating | Decreased rate | Reduces the electrophilicity of the vinyl group. |
| Replacement of morpholine with piperidine | Increased basicity | May alter interactions with acidic catalysts or surfaces. | Piperidine is more basic than morpholine. |
Note: This table illustrates general principles of SAR and the predicted trends are hypothetical.
Emerging Research Frontiers and Future Perspectives for 4 4 Vinylbenzyl Morpholine
The monomer 4-(4-vinylbenzyl)morpholine is a significant compound in polymer science, primarily due to the dual reactivity of its vinyl group for polymerization and the functional morpholine (B109124) moiety. The morpholine group, a tertiary amine, imparts valuable pH- and thermo-responsive characteristics to the resulting polymers. These properties are central to the development of "smart" materials that can respond to external environmental changes. Research into polymers derived from this monomer, often referred to as poly(this compound) or PVBM, is expanding, opening up new frontiers in materials science and interdisciplinary research.
Q & A
Q. What synthetic strategies are recommended for 4-(4-Vinylbenzyl)morpholine in academic research?
The synthesis of this compound typically involves nucleophilic substitution reactions. For example, reacting 4-vinylbenzyl chloride with morpholine under controlled conditions (e.g., in anhydrous solvents like THF or DMF, with a base such as triethylamine to neutralize HCl byproducts). This method aligns with protocols used for analogous morpholine derivatives, where substitution reactions are optimized for yield and purity . Post-synthesis purification may involve column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of morpholine protons (δ 2.4–3.8 ppm) and vinylbenzyl groups (δ 5.2–6.7 ppm for vinyl protons).
- Raman/IR spectroscopy : To identify vibrational modes such as C-H stretching (2980–3145 cm⁻¹ for aromatic and morpholine rings) and validate crystalline packing .
- High-Pressure Liquid Chromatography (HPLC) : To assess purity (>95% threshold for most studies).
Cross-referencing experimental spectra with ab-initio computational models ensures accurate band assignment .
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as recommended for similar vinylbenzyl compounds .
- Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Dispose of waste via certified chemical disposal services to mitigate environmental risks .
Advanced Research Questions
Q. What experimental approaches are used to study phase transitions in this compound under high pressure?
High-pressure Raman and IR spectroscopy (0–3.5 GPa) reveal structural changes:
- Peak splitting/merging : E.g., the C-H stretching band at 2988 cm⁻¹ merges at 0.7 GPa, indicating conformational shifts .
- Discontinuities in dω/dp plots : Observed at 0.7, 1.7, and 2.5 GPa, suggesting phase transitions.
Complementary techniques like X-ray diffraction and dielectric spectroscopy are recommended to confirm crystallographic modifications and dielectric constant variations .
Q. How do substituents on the benzyl group influence vibrational spectroscopy profiles of this compound analogs?
Substituents alter electron density and hydrogen bonding. For example:
- Electron-withdrawing groups (e.g., -SO₂-) reduce C-H stretching frequencies due to decreased bond strength.
- Steric effects from bulky groups disrupt crystalline packing, broadening spectral bands .
Comparative studies using derivatives like 4-(benzenesulfonyl)morpholine show pressure-dependent band shifts (e.g., 1175 cm⁻¹ splitting into 1170/1177 cm⁻¹ at 1.7 GPa) .
Q. How can researchers assess solubility and metabolic stability for pharmacological applications?
- Solubility testing : Use the shake-flask method in PBS (pH 7.4) with UV/Vis monitoring. For example, analogs like 4-(2-chlorobenzyl)morpholine exhibit solubility ~180–184 µM .
- Metabolic stability : Incubate with recombinantly expressed CYP enzymes (e.g., CYP2A13) and analyze via LC-MS to identify metabolic pathways and half-life .
Q. What strategies resolve contradictions in spectral data for morpholine derivatives?
- Cross-validation : Compare experimental Raman/IR data with computational models (DFT/B3LYP) to resolve ambiguous band assignments .
- Pressure-dependent studies : Track peak coalescence/splitting to distinguish intrinsic molecular vibrations from crystal lattice effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
